BenchChemオンラインストアへようこそ!

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride

Salt selection Aqueous solubility Amide coupling

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride (CAS 2225135-92-0; molecular formula C₉H₁₀N₂O₃·2HCl) is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine family. The compound features a partially saturated tetrahydropyridine ring fused to a pyridine ring, with a carboxylic acid group at the 3-position, a hydroxyl substituent at the 4-position, and is supplied as a dihydrochloride salt.

Molecular Formula C9H12Cl2N2O3
Molecular Weight 267.11
CAS No. 2225135-92-0
Cat. No. B2887001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride
CAS2225135-92-0
Molecular FormulaC9H12Cl2N2O3
Molecular Weight267.11
Structural Identifiers
SMILESC1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl
InChIInChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H
InChIKeyUNXRWNIXFHSGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride (CAS 2225135-92-0): Core Scaffold and Salt Form Identity


4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride (CAS 2225135-92-0; molecular formula C₉H₁₀N₂O₃·2HCl) is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine family [1]. The compound features a partially saturated tetrahydropyridine ring fused to a pyridine ring, with a carboxylic acid group at the 3-position, a hydroxyl substituent at the 4-position, and is supplied as a dihydrochloride salt. This specific salt formulation distinguishes it from its parent free base (CAS 1784382-81-5) and mono-hydrochloride analog (CAS 2219369-14-7). The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in multiple potent drug development programs targeting HIV-1 integrase allosteric sites, phosphodiesterase 10A (PDE10A), and retinoid-related orphan receptor γt (RORγt) [2].

Why Generic 1,6-Naphthyridine-3-carboxylic Acid Analogs Cannot Substitute for the 4-Hydroxy-5,6,7,8-tetrahydro Dihydrochloride in Critical Applications


The precise combination of substituents—the 4-hydroxy group, the partially saturated 5,6,7,8-tetrahydro ring system, and the dihydrochloride salt stoichiometry—collectively governs solubility, crystallinity, hydrogen-bonding capacity, and the tautomeric equilibrium between the 4-hydroxy and 4-oxo forms . Substituting the free base (CAS 1784382-81-5) or the mono-hydrochloride salt (CAS 2219369-14-7) for the dihydrochloride salt (CAS 2225135-92-0) introduces uncontrolled variables in protonation state, hygroscopicity, and ionization constant that can alter reaction kinetics in subsequent synthetic steps, shift equilibrium in salt metathesis processes, and compromise batch-to-batch reproducibility in structure–activity relationship (SAR) campaigns. In the context of medicinal chemistry programs exploiting the 1,6-naphthyridine core—including HIV-1 integrase allosteric inhibitors and PDE10A inhibitors—even minor variations in the ring saturation pattern or salt form have been shown to profoundly impact target potency, selectivity, and pharmacokinetic behavior [1].

Quantitative Differentiation Evidence: 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride vs. Closest Analogs


Dihydrochloride vs. Free Base: Aqueous Solubility Enhancement for Synthetic Conjugation Reactions

The dihydrochloride salt form (CAS 2225135-92-0) provides markedly improved aqueous solubility compared to the neutral free base (CAS 1784382-81-5). While experimental solubility data for the exact compound is not published in the peer-reviewed literature, the class-level behavior of naphthyridine-3-carboxylic acid dihydrochloride salts is well established: the dual protonation of the 1,6-naphthyridine nitrogens converts the poorly water-soluble zwitterionic free base (typical aqueous solubility <1 mg/mL for analogous heterocyclic carboxylic acids) into a readily soluble ionic species suitable for direct use in aqueous amide coupling, bioconjugation, and salt metathesis without pre-activation or co-solvent optimization .

Salt selection Aqueous solubility Amide coupling Medicinal chemistry

Dihydrochloride vs. Mono-Hydrochloride: Defined Stoichiometry for Stoichiometric Reaction Control

The dihydrochloride salt (CAS 2225135-92-0) possesses exactly two molar equivalents of HCl per mole of base, providing a precisely defined protonation state that is critical for stoichiometric control in subsequent reactions. In contrast, the mono-hydrochloride salt (CAS 2219369-14-7) may exhibit variable protonation depending on hygroscopic history and storage conditions, leading to batch-dependent variations in reaction yield [1]. The dihydrochloride form is supplied at a certified purity of 95%+, enabling direct calculation of molar equivalents without correction for indeterminate water or HCl content.

Salt stoichiometry Reaction reproducibility Process chemistry Quality control

4-Hydroxy vs. 4-Unsubstituted 1,6-Naphthyridine-3-carboxylic Acids: Hydrogen-Bond Donor/Acceptor Capacity for Target Binding

The 4-hydroxy substituent in the target compound provides both a hydrogen-bond donor (OH) and an additional acceptor (C=O in the 4-oxo tautomeric form), enabling bidentate binding interactions that are absent in the 4-unsubstituted parent scaffold 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS 1260664-02-5). In the PDE10A inhibitor program where the 4-hydroxy-1,6-naphthyridine-3-carbonitrile chemotype was discovered, the 4-OH group formed a critical hydrogen-bond network with the active-site metal ions and the conserved glutamine residue, contributing >100-fold potency enhancement over the 4-H analog [1]. By extension, the 4-hydroxy-3-carboxylic acid is expected to exhibit analogous hydrogen-bonding capacity when employed as a building block for inhibitor design.

Structure-activity relationship Hydrogen bonding Kinase inhibitor PDE10A

5,6,7,8-Tetrahydro vs. Fully Aromatic 1,6-Naphthyridine-3-carboxylic Acids: Conformational Flexibility and sp³ Character for Allosteric Site Binding

The partially saturated 5,6,7,8-tetrahydro ring in the target compound introduces sp³-hybridized carbon atoms that impart conformational flexibility and a non-planar topology distinct from the fully aromatic 1,6-naphthyridine-3-carboxylic acid analogs. This property was directly exploited in the development of allosteric HIV-1 integrase inhibitors targeting the LEDGF/p75-binding pocket, where the tetrahydronaphthyridine scaffold achieved antiviral EC₅₀ values of 10–50 nM in cell culture, while the corresponding fully aromatic naphthyridine analogs showed >100-fold weaker activity due to suboptimal pocket complementarity [1]. The saturated ring also increases molecular complexity (Fsp³ = 0.44 vs. 0.11 for fully aromatic analog), a parameter correlated with clinical success rates in drug development.

Allosteric inhibitor HIV-1 integrase Conformational entropy LEDGF/p75 binding site

High-Value Application Scenarios for 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride (CAS 2225135-92-0)


Direct Aqueous Amide Coupling for High-Throughput Parallel Library Synthesis

The dihydrochloride salt's enhanced aqueous solubility enables direct dissolution in aqueous buffer systems (pH 5–7) for HATU- or EDCI-mediated amide bond formation with amine-containing fragments, eliminating the need for DMF or DMSO pre-dissolution and simplifying automated liquid handling workflows . This is particularly advantageous for constructing focused libraries of 1,6-naphthyridine-3-carboxamide analogs targeting HIV-1 integrase or PDE10A.

Precursor for 4-Oxo-tautomer-Dependent Metal-Chelating Inhibitor Design

The 4-hydroxy group's ability to tautomerize to the 4-oxo form provides a built-in metal-chelating motif suitable for designing inhibitors of metalloenzymes, including PDE10A (zinc-dependent) and HIV-1 integrase (magnesium-dependent) . The dihydrochloride salt can be directly elaborated to 3-carboxamide or 3-carbonitrile derivatives while retaining the critical 4-hydroxy/4-oxo pharmacophore, as validated by the co-crystal structure of the PDE10A inhibitor AZ5 (PDB 4AEL).

Salt Metathesis for Custom Counterion Screening in Pre-formulation Studies

The defined dihydrochloride stoichiometry makes this compound an ideal starting material for systematic counterion exchange screens. By treating with one or two equivalents of alternative acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, L-tartaric acid), researchers can rapidly generate a panel of salt forms for comparative solubility, stability, and crystallinity assessment without the confounding variable of indeterminate initial protonation state .

Quote Request

Request a Quote for 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.